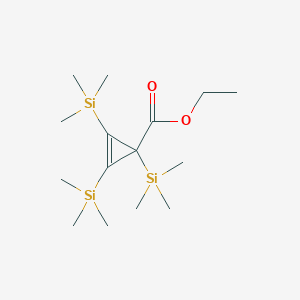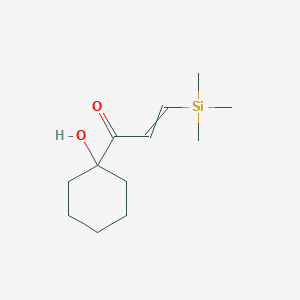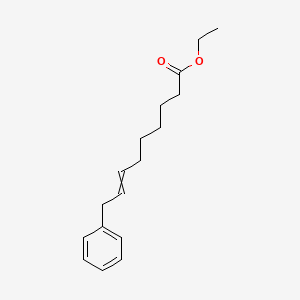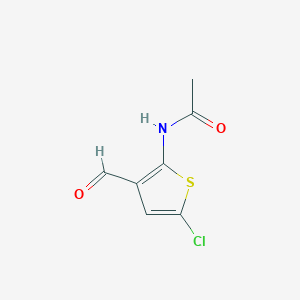
Acetamide, N-(5-chloro-3-formyl-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is a chemical compound with the molecular formula C7H6ClNO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- typically involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Amines, thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: 5-chloro-2-thiophenecarboxylic acid.
Reduction: 5-chloro-3-hydroxymethyl-2-thienylacetamide.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s thiophene ring structure makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(5-chloro-3-formyl-2-thienyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the target protein .
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(5-formyl-2-thienyl)-: Similar structure but lacks the chlorine atom.
Acetamide, N-(5-bromo-3-formyl-2-thienyl)-: Similar structure with a bromine atom instead of chlorine.
Acetamide, N-(5-methyl-3-formyl-2-thienyl)-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Acetamide, N-(5-chloro-3-formyl-2-thienyl)- is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins compared to its analogs .
Propiedades
Número CAS |
679794-81-1 |
|---|---|
Fórmula molecular |
C7H6ClNO2S |
Peso molecular |
203.65 g/mol |
Nombre IUPAC |
N-(5-chloro-3-formylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H6ClNO2S/c1-4(11)9-7-5(3-10)2-6(8)12-7/h2-3H,1H3,(H,9,11) |
Clave InChI |
CIURMBQNGJVHMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(S1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
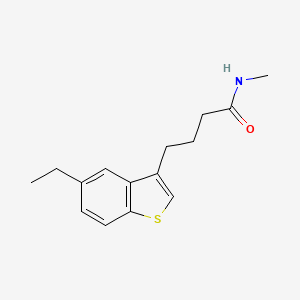
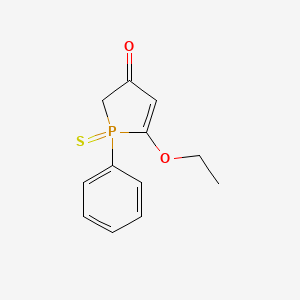
![2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole](/img/structure/B12536648.png)
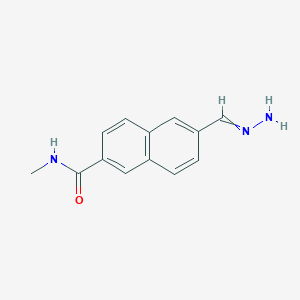
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(3-furanyl)-](/img/structure/B12536657.png)
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
